molecular formula C17H15Cl2N5OS B2700853 N-(3,4-dichlorophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1251604-43-9

N-(3,4-dichlorophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide

Cat. No.: B2700853
CAS No.: 1251604-43-9
M. Wt: 408.3
InChI Key: PLMXZECDYGUPSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Dichlorophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a synthetic organic compound designed for advanced scientific research and development. This molecule is a thioacetamide derivative featuring a hybrid heterocyclic structure that combines a pyrimidine core substituted with a 3,5-dimethylpyrazole ring, linked via a thioether bridge to an acetamide group bearing a 3,4-dichlorophenyl moiety. This specific architecture suggests potential for diverse biological interactions, making it a valuable candidate for investigative applications. Compounds incorporating the pyrazolo-pyrimidine scaffold have been the subject of significant research interest due to their broad spectrum of pharmacological properties . Specifically, such derivatives are frequently investigated as potential inhibitors of various protein kinases, which are key enzymes involved in cellular signaling pathways . Research on analogous structures has demonstrated potent inhibitory activity against growth factor receptors such as the fibroblast growth factor receptor (FGFR) and the vascular endothelial growth factor receptor (VEGFR), indicating this compound's potential utility in oncological research for studying cell proliferation and survival mechanisms . Furthermore, the presence of the 3,5-dimethylpyrazole group is a notable feature, as pyrazole and pyrazoline derivatives are recognized in scientific literature as privileged structures in medicinal chemistry, associated with antimicrobial, anti-inflammatory, and anticancer activities . The specific molecular design of this reagent, integrating a pyrimidine-thioacetamide backbone, suggests it may be particularly relevant for researchers exploring structure-activity relationships in drug discovery, enzymology, and signal transduction. It is intended for use as a key intermediate or a target molecule in high-throughput screening, biochemical assay development, and mechanistic studies. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and in compliance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N5OS/c1-10-5-11(2)24(23-10)15-7-17(21-9-20-15)26-8-16(25)22-12-3-4-13(18)14(19)6-12/h3-7,9H,8H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMXZECDYGUPSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-Dichlorophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a compound of significant interest due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic implications based on available research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C15H15Cl2N5SC_{15}H_{15}Cl_2N_5S and a molecular weight of approximately 360.28 g/mol. Its structure consists of a dichlorophenyl group attached to a thioacetamide moiety linked to a pyrimidine derivative containing a pyrazole substituent. This unique structure contributes to its biological activity.

Research indicates that this compound exhibits potent activity against various biological targets:

  • Inhibition of Kinases : The compound has shown inhibitory effects on several kinases, which are crucial in cellular signaling pathways. For instance, it has been identified as a potent inhibitor of histone lysine demethylases (KDMs), specifically KDM4 and KDM5 subfamilies, which play significant roles in epigenetic regulation and cancer progression .
  • Antioxidant Properties : Molecular docking studies suggest that the compound possesses antioxidant properties, potentially mitigating oxidative stress in cells . This effect is attributed to the presence of the pyrazole ring, which enhances electron donation capabilities.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Kinase InhibitionInhibits KDM4 and KDM5
Antioxidant ActivityReduces oxidative stress
Antitumor ActivityInduces apoptosis in cancer cell lines
Anti-inflammatory ActivityDecreases pro-inflammatory cytokines

Case Studies and Clinical Implications

  • Antitumor Efficacy : A study investigated the compound's effect on various cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis, suggesting potential as an anticancer agent .
  • Inflammation Models : In animal models of inflammation, the compound demonstrated a reduction in inflammatory markers, indicating its potential utility in treating inflammatory diseases .
  • Molecular Docking Studies : Computational modeling has provided insights into the binding affinities and interactions of this compound with target proteins involved in cancer and inflammatory pathways. These studies support the hypothesis that structural modifications could enhance its efficacy and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares core features with several acetamide derivatives, differing primarily in substituents on the pyrimidine and aryl groups. Key analogues include:

Compound Name Key Substituents Biological Activity/Application Reference
Target Compound 3,4-dichlorophenyl, 3,5-dimethylpyrazole Not explicitly reported (inferred kinase/anticonvulsant) -
2-((3-(3,5-Dimethoxyphenyl)-4-oxo-pyrimidin-2-yl)thio)-N-(6-trifluoromethyl-benzothiazol-2-yl)acetamide 3,5-dimethoxyphenyl, trifluoromethyl-benzothiazole Kinase inhibition (e.g., CK1)
N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide (Epirimil) 3,4-dimethoxyphenyl, pyridinyl-pyrimidine Anticonvulsant (in vivo efficacy)
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 3,4-dichlorophenyl, thiazole Antimicrobial, structural studies

Substituent Analysis :

  • Dichlorophenyl vs.
  • Pyrazole vs. Pyridine/Thiazole : The 3,5-dimethylpyrazole in the target compound may offer improved metabolic stability over pyridine (Epirimil) or thiazole derivatives, which are prone to oxidation or metabolic cleavage .

Comparative Yields :

  • Epirimil () was synthesized via similar alkylation steps, with yields dependent on stoichiometric control of sodium methylate (2.6–2.8-fold excess) .
  • The dichlorophenyl-thiazole acetamide () achieved crystallization from methanol/acetone (1:1), suggesting the target compound may require polar aprotic solvents for purification .
Crystallographic and Hydrogen-Bonding Patterns

emphasizes the role of hydrogen bonding in stabilizing acetamide derivatives. For example, 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide forms inversion dimers via N–H⋯N bonds (R²²(8) motif), enhancing crystal packing . The target compound’s dimethylpyrazole may disrupt such motifs, reducing crystallinity but improving solubility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.